

# Spectroscopic Analysis of 3-Sulfanyloxolan-2-one: A Technical Guide

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## Compound of Interest

Compound Name: 3-Sulfanyloxolan-2-one

Cat. No.: B077332

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Disclaimer: Experimental spectroscopic data for **3-Sulfanyloxolan-2-one** is not readily available in the public domain. This guide provides a detailed overview of the expected spectroscopic characteristics of **3-Sulfanyloxolan-2-one** and presents comprehensive experimental protocols for its analysis. As a key reference, the spectroscopic data for the structurally related parent compound,  $\gamma$ -butyrolactone (GBL), is provided. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the analysis of this and similar molecules.

## Introduction to 3-Sulfanyloxolan-2-one

**3-Sulfanyloxolan-2-one**, also known as 3-mercapto- $\gamma$ -butyrolactone, is a heterocyclic organic compound. Its structure consists of a five-membered lactone ring ( $\gamma$ -butyrolactone) with a sulfanyl (thiol) group substituted at the C-3 position. The presence of the thiol group and the lactone ring suggests potential for diverse chemical reactivity and biological activity, making its thorough characterization a matter of significant interest in medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and purity assessment of this compound.

## Spectroscopic Data Presentation

Due to the absence of specific experimental data for **3-Sulfanyloxolan-2-one**, the following tables summarize the spectroscopic data for the reference compound,  $\gamma$ -butyrolactone (GBL).

These values provide a foundational dataset for comparison and interpretation of the spectra of 3-substituted derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data of $\gamma$ -Butyrolactone

Table 1:  $^1\text{H}$  NMR Data of  $\gamma$ -Butyrolactone[1][2][3]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4.34	Triplet	7.1	H4 ( $\alpha$ to ring oxygen)
2.50	Triplet	7.6	H2 ( $\alpha$ to carbonyl)
2.29	Quintet	7.4	H3 ( $\beta$ to carbonyl)

Solvent:  $\text{CDCl}_3$ , Instrument Frequency: 400 MHz

Table 2:  $^{13}\text{C}$  NMR Data of  $\gamma$ -Butyrolactone[4]

Chemical Shift ( $\delta$ ) ppm	Assignment
177.7	C1 (Carbonyl)
69.1	C4 ( $\alpha$ to ring oxygen)
29.7	C2 ( $\alpha$ to carbonyl)
27.9	C3 ( $\beta$ to carbonyl)

Solvent:  $\text{CDCl}_3$ , Instrument Frequency: 100 MHz

## Infrared (IR) Spectroscopy Data of $\gamma$ -Butyrolactone

Table 3: Key IR Absorption Bands of  $\gamma$ -Butyrolactone[5][6][7][8]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2960-2880	Medium	C-H stretch (alkane)
1770	Strong	C=O stretch (lactone)
1170	Strong	C-O stretch (ester)

Sample Preparation: Neat liquid film

## Mass Spectrometry (MS) Data of $\gamma$ -Butyrolactone

Table 4: Key Mass Spectral Peaks of  $\gamma$ -Butyrolactone (Electron Ionization)[6][9][10]

m/z	Relative Intensity (%)	Assignment
86	35	[M] <sup>+</sup> (Molecular Ion)
56	30	[M - CO] <sup>+</sup>
42	100	[C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>
28	60	[CO] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
  - Dissolve approximately 5-10 mg of the purified **3-Sulfanyloxolan-2-one** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (for a 400 MHz spectrometer):
  - $^1\text{H}$  NMR:
    - Spectral Width: -2 to 12 ppm
    - Pulse Angle: 30-45°
    - Acquisition Time: 3-4 seconds
    - Relaxation Delay: 1-2 seconds
    - Number of Scans: 16-64
  - $^{13}\text{C}$  NMR:
    - Spectral Width: 0 to 220 ppm
    - Pulse Program: Proton-decoupled
    - Acquisition Time: 1-2 seconds
    - Relaxation Delay: 2-5 seconds
    - Number of Scans: 1024 or more, depending on sample concentration.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase correct the spectrum.
  - Calibrate the chemical shift scale using the TMS signal.

- Integrate the signals in the  $^1\text{H}$  NMR spectrum.
- Analyze the chemical shifts, coupling constants, and integration to assign the proton and carbon signals to the molecular structure.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Neat Liquid):
  - Place one drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
  - Carefully place a second salt plate on top of the first to create a thin liquid film.
  - Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a drop of the sample directly onto the ATR crystal.
- Instrument Parameters:
  - Scan Range:  $4000\text{--}400\text{ cm}^{-1}$
  - Resolution:  $4\text{ cm}^{-1}$
  - Number of Scans: 16-32
- Data Acquisition and Processing:
  - Record a background spectrum of the empty sample holder (or clean ATR crystal).
  - Place the prepared sample in the spectrometer and acquire the sample spectrum.
  - The instrument software will automatically subtract the background spectrum from the sample spectrum.

- Analyze the positions, shapes, and intensities of the absorption bands to identify functional groups (e.g., C=O, C-O, S-H, C-S).

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

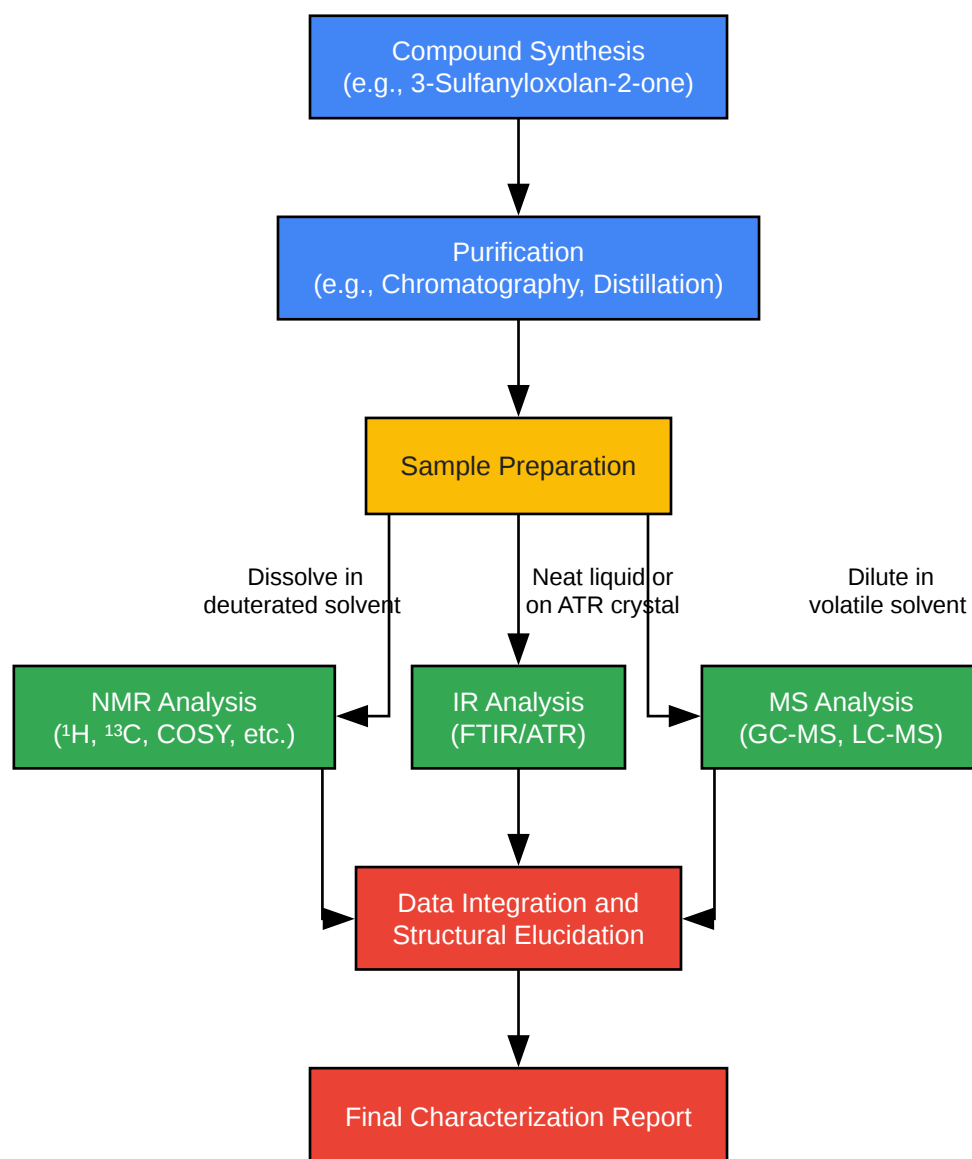
Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

- Sample Preparation:
  - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC Parameters:
  - Injector Temperature: 250 °C
  - Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).
  - Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp up to 250 °C at a rate of 10 °C/minute.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Scan Range: m/z 35-300.
  - Ion Source Temperature: 230 °C.
- Data Analysis:
  - Identify the molecular ion peak ( $[M]^+$ ) to confirm the molecular weight.

- Analyze the fragmentation pattern to deduce the structure of the molecule. Compare the observed fragments with the expected fragmentation of **3-Sulfanyloxolan-2-one**.

## Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.



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Caption: General workflow for spectroscopic characterization.

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